3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazinones This compound is characterized by a benzotriazine ring system with an ethoxyethyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of benzotriazinone derivatives with ethoxyethylating agents. One common method is the reaction of 1,2,3-benzotriazin-4(3H)-one with ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzotriazinone derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzotriazinones, while substitution reactions can produce a variety of functionalized benzotriazinone derivatives .
Scientific Research Applications
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The ethoxyethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The parent compound without the ethoxyethyl substituent.
3-(1-Methoxyethyl)-1,2,3-benzotriazin-4(3H)-one: A similar compound with a methoxyethyl group instead of an ethoxyethyl group.
3-(1-Propoxyethyl)-1,2,3-benzotriazin-4(3H)-one: A related compound with a propoxyethyl group.
Uniqueness
3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
116470-68-9 |
---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(1-ethoxyethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-8(2)14-11(15)9-6-4-5-7-10(9)12-13-14/h4-8H,3H2,1-2H3 |
InChI Key |
YTARTKCBUDSNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.